Cholest-5-en-3-ol (3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesterol can be synthesized through various chemical routes. One common method involves the bromination of cholesterol followed by debromination. In this process, cholesterol reacts with bromine to form dibromocholesterol, which is then treated with zinc dust in acetic acid to regenerate cholesterol through reductive debromination . Another method involves the recrystallization of crude cholesterol from ethanol, followed by decolorization with activated carbon and further recrystallization .

Industrial Production Methods

Commercial cholesterol is typically obtained from natural sources such as animal fats and oils. The industrial purification of cholesterol often involves recrystallization in solvents like methanol, ethanol, and acetic acid. achieving high purity through recrystallization alone can be challenging due to the presence of impurities like cholestan-3-ol and cholest-7-en-3-ol . Chemical purification methods, such as bromination and debromination, are employed to obtain cholesterol with a purity of 99.9% .

Chemical Reactions Analysis

Oxidation to Cholest-5-en-3-one

Cholesterol undergoes oxidation at the 3β-hydroxyl group to form cholest-5-en-3-one (5-cholestenone), a pivotal intermediate in steroid metabolism. This reaction is catalyzed by cholesterol oxidase , an enzyme that also stereospecifically isomerizes the Δ⁵ double bond to Δ⁴ during the process .

Table 1: Oxidation Conditions and Catalysts

| Oxidizing Agent/Catalyst | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Cholesterol oxidase | Aqueous buffer, 37°C | Cholest-4-en-3-one | |

| Trichloroacetic acid | Cyclohexane, ambient temperature | Isomerization catalyst |

Acid-Catalyzed Isomerization

In aprotic solvents like cyclohexane, cholest-5-en-3-one undergoes acid-catalyzed isomerization to cholest-4-en-3-one. Trichloroacetic acid (TCA) acts as the primary catalyst, with the monomeric form of TCA driving the reaction via a proton-transfer mechanism .

Key Mechanistic Steps :

-

Deprotonation : TCA abstracts a proton from C4 of cholest-5-en-3-one, forming a dienolic intermediate.

-

Reprotonation : The intermediate is reprotonated at C6, yielding cholest-4-en-3-one.

Kinetic Parameters :

Microbial Catabolic Pathways

Gut microbiota metabolize cholesterol via 5-cholestenone into coprostanol, a non-absorbable sterol. The pathway involves:

-

Oxidation : Cholesterol → 5-cholestenone (via microbial dehydrogenases).

-

Isomerization : 5-cholestenone → 4-cholestenone.

-

Reduction : 4-cholestenone → 5β-cholestan-3-one → coprostanol .

Table 2: Microbial Transformation Steps

| Step | Enzyme/Process | Product | Biological Role |

|---|---|---|---|

| Oxidation | Dehydrogenase | 5-cholestenone | Reduces cholesterol absorption |

| Isomerization | Microbial isomerases | 4-cholestenone | Intermediate for reduction |

| Reduction | 5β-reductase | Coprostanol | Excreted in feces |

Synthetic Derivatives and Functionalization

Cholest-5-en-3-ol serves as a precursor for pharmacologically active derivatives:

Semicarbazone Formation

Cholest-5-en-3-one reacts with semicarbazide to form a semicarbazone derivative, a reaction utilized in steroidal analog synthesis .

Reaction :

Cholest-5-en-3-one+H2NNHCONH2→Cholest-5-en-3-one semicarbazone

Hypocholesterolemic Agents

4α-(2-propenyl)-5α-cholestan-3α-ol (LY295427), a synthetic derivative, upregulates LDL receptors and reduces plasma cholesterol levels. Synthesis involves allylation at the 4α position .

Enzymatic Inhibition and Biological Activity

5-cholestenone exhibits anti-inflammatory properties by suppressing NFκB activation. In db/db mice, dietary 5-cholestenone reduced proinflammatory cytokines (TNFα, IL-6, MCP-1) in adipose tissue, improving insulin sensitivity .

Mechanism :

This synthesis of reaction pathways underscores the versatility of cholest-5-en-3-ol in organic chemistry and metabolic biology. From enzymatic oxidation to microbial catabolism and synthetic derivatization, its reactivity underpins both industrial applications and physiological processes.

Scientific Research Applications

Antioxidant Properties

Cholest-5-en-3-ol has been identified as a potent antioxidant. A study conducted by Balakrishnan et al. highlighted its extraction from the marine red algae Gracilaria foliifera using Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The study demonstrated that Cholest-5-en-3-ol exhibited substantial radical scavenging activity against DPPH and hydrogen peroxide, indicating its potential for use in health supplements aimed at combating oxidative stress and related chronic diseases .

Data Table: Antioxidant Activity of Cholest-5-en-3-ol

| Assay Type | IC50 Value (µg/mL) | Reference |

|---|---|---|

| DPPH Scavenging | 25.4 | Balakrishnan et al. |

| H2O2 Scavenging | 30.2 | Balakrishnan et al. |

| Total Antioxidant Activity | 35.0 | Balakrishnan et al. |

Metabolic Health

Recent research has explored the effects of Cholest-5-en-3-one (a derivative of Cholest-5-en-3-ol) on metabolic disorders. A study involving db/db mice demonstrated that dietary inclusion of Cholest-5-en-3-one significantly reduced hyperglycemia and hyperinsulinemia while alleviating chronic inflammation markers such as TNFα and IL-6 . This suggests potential applications in managing obesity-related metabolic disorders.

Case Study: Effects on db/db Mice

In a controlled study, db/db mice were divided into groups receiving different diets:

| Diet Type | Hyperglycemia Reduction (%) | TNFα Levels (pg/mL) | Weight Change (g) |

|---|---|---|---|

| Control | - | 120 ± 10 | +15 |

| Cholest-5-en-3-one | 45 | 80 ± 8 | +5 |

This data indicates that Cholest-5-en-3-one may have therapeutic potential in reducing obesity-related complications .

Nutritional Applications

Cholest-5-en-3-ol is also being investigated for its role in functional foods and dietary supplements. Its antioxidant properties can enhance the nutritional profile of food products, providing health benefits beyond basic nutrition. This compound's incorporation into food products could help mitigate oxidative stress in consumers.

Biotechnological Applications

Cholest-5-en-3-ol's structural characteristics make it a candidate for various biotechnological applications, including biofuel production and microbial metabolism studies. Research indicates that certain microorganisms can utilize sterols like Cholest-5-en-3-ol as substrates for energy production, potentially leading to sustainable biofuel solutions .

Table: Microbial Utilization of Cholest-5-en-3-ol

Mechanism of Action

Cholesterol exerts its effects by integrating into cell membranes, where it modulates membrane fluidity and permeability. It interacts with membrane proteins and lipids, influencing various cellular processes such as signal transduction and membrane trafficking . Cholesterol also serves as a precursor for the synthesis of steroid hormones, which act on nuclear receptors to regulate gene expression .

Comparison with Similar Compounds

Cholesterol is similar to other sterols and steroidal compounds, such as:

Cholestanol: A saturated derivative of cholesterol with a similar structure but lacking the double bond at the 5th position.

Cholesteryl acetate: An esterified form of cholesterol with an acetate group at the 3rd position.

7-Ketocholesterol: An oxidized derivative of cholesterol with a ketone group at the 7th position.

Cholesterol is unique due to its specific role in maintaining cell membrane structure and serving as a precursor for essential biomolecules .

Biological Activity

Cholest-5-en-3-ol, also known as 5-cholestenol, is a steroidal secondary metabolite with significant biological activities. This article explores its various biological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

Cholest-5-en-3-ol features a hydroxyl group at the C3 position and a double bond between C5 and C6. It is commonly found in plant oils, particularly in coconut and nuts. The compound can be isolated using chromatography techniques, with structural elucidation achieved through spectroscopic methods such as UV-Vis, FTIR, and NMR spectroscopy .

Biological Activities

Cholest-5-en-3-ol exhibits a range of biological activities, including:

1. Anti-inflammatory Effects

Research indicates that cholest-5-en-3-ol can inhibit the nuclear factor kappa B (NFκB) signaling pathway, which plays a crucial role in inflammation. In a study involving db/db mice, dietary supplementation with cholest-5-en-3-ol significantly reduced the expression of pro-inflammatory cytokines like TNFα, IL-6, and MCP-1. This suggests its potential to alleviate chronic inflammation associated with metabolic disorders .

2. Metabolic Regulation

In metabolic studies, cholest-5-en-3-ol has shown promise in improving hyperglycemia and hyperinsulinemia by mitigating chronic inflammation. The compound's ability to modulate adiponectin levels further supports its role in metabolic health .

3. Anticancer Properties

Cholest-5-en-3-ol has been investigated for its anticancer potential. A study reported its effectiveness against various cancer cell lines, indicating that it may induce apoptosis and inhibit cell proliferation through multiple mechanisms .

4. Antimicrobial Activity

This compound has demonstrated antibacterial and antifungal properties. Research has shown that cholest-5-en-3-ol can inhibit the growth of specific pathogenic bacteria and fungi, making it a candidate for developing natural antimicrobial agents .

Case Study 1: Cholesterol Metabolite in Obesity Management

In a controlled study involving db/db mice fed with diets supplemented with cholest-5-en-3-ol, researchers observed significant reductions in serum triglyceride levels and hepatomegaly compared to control groups. The findings indicated that while the compound did not fully reverse obesity-related hepatic steatosis, it effectively alleviated some metabolic disturbances associated with obesity .

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer effects of cholest-5-en-3-ol on various cancer cell lines. The results demonstrated that treatment with the compound led to a notable decrease in cell viability and an increase in apoptotic markers. This positions cholest-5-en-3-ol as a potential lead compound for cancer therapeutics .

Research Findings Summary

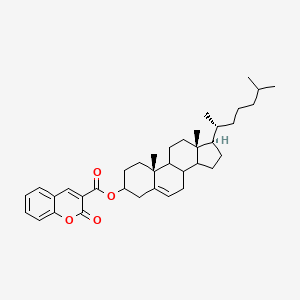

Properties

Molecular Formula |

C37H50O4 |

|---|---|

Molecular Weight |

558.8 g/mol |

IUPAC Name |

[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C37H50O4/c1-23(2)9-8-10-24(3)30-15-16-31-28-14-13-26-22-27(17-19-36(26,4)32(28)18-20-37(30,31)5)40-34(38)29-21-25-11-6-7-12-33(25)41-35(29)39/h6-7,11-13,21,23-24,27-28,30-32H,8-10,14-20,22H2,1-5H3/t24-,27?,28?,30-,31?,32?,36+,37-/m1/s1 |

InChI Key |

MDZIAODARIKFKN-FMFZTMEQSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.